molecular formula C10H11F3O2 B12846190 2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol

2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol

Cat. No.: B12846190
M. Wt: 220.19 g/mol
InChI Key: MYCQOUUJFSTCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an ethanol moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 4-methoxy-3-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired alcohol product.

Industrial Production Methods

Industrial production of this compound may involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) in an appropriate solvent.

Major Products Formed

    Oxidation: 4-Methoxy-3-(trifluoromethyl)benzaldehyde or 4-Methoxy-3-(trifluoromethyl)benzoic acid.

    Reduction: 2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups which are valuable in medicinal chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Trifluoromethoxy)phenyl ethanol: Similar in structure but with a trifluoromethoxy group instead of a methoxy group.

    4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group but lacks the ethanol moiety.

    Methyl 3-(trifluoromethyl)phenylacetate: Contains a trifluoromethyl group and an ester moiety instead of an alcohol.

Uniqueness

2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol is unique due to the combination of its methoxy and trifluoromethyl groups, which can impart distinct chemical and physical properties

Properties

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

2-[4-methoxy-3-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C10H11F3O2/c1-15-9-3-2-7(4-5-14)6-8(9)10(11,12)13/h2-3,6,14H,4-5H2,1H3

InChI Key

MYCQOUUJFSTCIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCO)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.